molecular formula C12H10O3 B2635188 Methyl 5-hydroxynaphthalene-2-carboxylate CAS No. 188861-83-8

Methyl 5-hydroxynaphthalene-2-carboxylate

Cat. No.: B2635188
CAS No.: 188861-83-8
M. Wt: 202.209
InChI Key: LENWVHZYLOZACS-UHFFFAOYSA-N
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Description

Methyl 5-hydroxynaphthalene-2-carboxylate is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyl group at the 5-position and a carboxylate ester group at the 2-position of the naphthalene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-hydroxynaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxynaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. For example, nitration with nitric acid can introduce nitro groups at specific positions on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid in sulfuric acid for nitration.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro-substituted naphthalene derivatives.

Scientific Research Applications

Methyl 5-hydroxynaphthalene-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and as a model compound for understanding biochemical pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 5-position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic nature of the naphthalene ring allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 2-hydroxynaphthalene-1-carboxylate
  • Methyl 6-hydroxynaphthalene-2-carboxylate
  • Methyl 5-methoxynaphthalene-2-carboxylate

Comparison: Methyl 5-hydroxynaphthalene-2-carboxylate is unique due to the specific positioning of the hydroxyl and carboxylate ester groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reactivity profiles, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

methyl 5-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h2-7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENWVHZYLOZACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188861-83-8
Record name methyl 5-hydroxynaphthalene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Methoxy-2-naphthoic acid (49 7 g; 0 246 mol, J Med Chem 1993, 36, 2485) in glacial acetic acid (450 ml) and in 48% strength aqueous hydrobromic acid solution (450 ml) is heated to reflux for 15 h After cooling, the reaction mixture is concentrated in vacuo and is extracted with dichloromethane after addition to water The organic phase is washed with water, dried over MgSO4 and concentrated in vacuo. The residue is dissolved in MeOH (1.6 l) The solution is saturated with hydrogen chloride (about 1 h), the reaction mixture heating to reflux temperature. The solvent is then stripped off in vacuo, the residue is taken up in ethyl acetate, and the mixture is washed with satd NaCl solution, dried (MgSO4) and concentrated in vacuo. The residue is chromatographed on silica gel using dichloromethane:ethyl acetate (20:1). The product thus obtained is stirred with dichloromethane/petroleum ether, filtered off with suction and dried in vacuo.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
[Compound]
Name
dichloromethane petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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